![molecular formula C11H9F3O4 B1314729 Dimethyl 4-(trifluoromethyl)phthalate CAS No. 728-47-2](/img/structure/B1314729.png)
Dimethyl 4-(trifluoromethyl)phthalate
Overview
Description
Dimethyl 4-(trifluoromethyl)phthalate is an organic compound . It has a molecular formula of C11H9F3O4 . The molecular weight is approximately 262.18 Da .
Synthesis Analysis
The synthesis of similar compounds, such as dimethyl phthalate, is typically achieved through the esterification of phthalic anhydride with methanol . This reaction can be catalyzed by a strong acid, such as sulfuric acid . Trifluoromethyl ketones, which may be related to the trifluoromethyl group in the compound of interest, are valuable synthetic targets and can be used in the construction of fluorinated pharmacons .Molecular Structure Analysis
The molecular structure of Dimethyl 4-(trifluoromethyl)phthalate consists of a benzene ring substituted with one or more trifluoromethyl groups .Chemical Reactions Analysis
Phthalates, including dimethyl phthalate, have been studied for their reactions with various ions . Reactions of H3O+, O2+, and NO+ with these phthalate molecules were found to produce characteristic primary ion products .Physical And Chemical Properties Analysis
The physical and chemical properties of phthalates, including dimethyl phthalate, are highly dependent on their structure . For example, the air and water solubilities decrease by orders of magnitude from the short alkyl chain phthalates such as dimethyl phthalate to the long alkyl chain phthalates .Scientific Research Applications
Plasticizers in Food and Pharmaceutical Contact Materials
Phthalates, including Dimethyl 4-(trifluoromethyl)phthalate, are often used as plasticizers in the production of plastic food contact materials (FCMs) and pharmaceutical contact materials (PCMs). They are not bound to plastics, so they may easily leach from plastics under certain conditions .
Leaching Potential Determination
Research has been conducted to determine the leaching potential of phthalates from different plastic materials. This includes quantitative determination of various phthalates in different plastic articles used as FCMs and PCMs .
Cosmetics and Personal Care Products
Dimethyl 4-(trifluoromethyl)phthalate is widely used in cosmetics and personal care products as a solvent, skin penetrant, moisturizer, softener, and anti-cracking agent .
Dermal Absorption
Dermal absorption is one of the major exposure routes for lower molecular weight phthalates such as Dimethyl 4-(trifluoromethyl)phthalate. Assessing their dermal permeability is important for evaluating the impact and toxicity of such compounds in humans .
Health Risk Assessment
Studies have been conducted to evaluate the permeability of Dimethyl 4-(trifluoromethyl)phthalate through different human skin models. This is done using solutions containing various types of surfactants, simulating the types of mixtures occurring in cosmetics and personal care products .
Adverse Impacts on Human Health
Research has been conducted to summarize the adverse impacts of phthalates, including Dimethyl 4-(trifluoromethyl)phthalate, on human health, analyze the toxicity mechanism, assess the risks, and finally provide feasible strategies to reduce exposure of the public to phthalates .
Mechanism of Action
Target of Action
Dimethyl 4-(trifluoromethyl)phthalate, a type of phthalate, primarily targets the endocrine system . It interacts with hormone synthesis, transport, and metabolism, affecting the hormone balance of the organism . A primary target of phthalate action within the nervous system is an interaction with the development and function of the limbic system, basal ganglia, and cerebral cortex .
Mode of Action
Phthalates, including Dimethyl 4-(trifluoromethyl)phthalate, are known to interfere with nuclear receptors in various neural structures involved in controlling brain functions and the onset of neurological disorders at the intracellular level . They can alter the development and function of hormone-dependent structures within the nervous system, which can induce neurological disorders .
Biochemical Pathways
Phthalates are reported to be degraded by a wide variety of microorganisms under aerobic, anaerobic, and facultative conditions . Their physical and chemical attributes have a significant impact on their environmental fate, transport, and degradation in different natural settings . Biodegradation using microbes is a more efficient and sustainable method than physical and chemical technologies .
Pharmacokinetics
The known entry of higher molecular weight phthalates, such as Dimethyl 4-(trifluoromethyl)phthalate, is through ingestion while inhalation and dermal pathways are for lower molecular weight phthalates . In the human body, certain phthalates are digested through phase 1 (hydrolysis, oxidation) and phase 2 (conjugation) metabolic processes . The phthalates that are made bioavailable through digestion enter the bloodstream and reach the liver for further detoxification, and these are excreted via urine and/or feces .
Result of Action
Phthalates are known to disrupt physiological processes in both animals and humans, even at low environmental concentrations . They can induce neurological disorders and may lead to inhibition of liver detoxifying enzymes, resulting in liver dysfunction .
Safety and Hazards
Future Directions
Phthalates are widely used in various industries, and their environmental and health impacts are now well understood . Future research could focus on understanding the toxicity mechanism of phthalates to comprehend their harmful effect on human health . Additionally, enhanced degradation methods for phthalates in wastewater are being explored .
properties
IUPAC Name |
dimethyl 4-(trifluoromethyl)benzene-1,2-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O4/c1-17-9(15)7-4-3-6(11(12,13)14)5-8(7)10(16)18-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWLSBQYCLOXJTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C(F)(F)F)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20471819 | |
Record name | Dimethyl 4-(trifluoromethyl)phthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20471819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
728-47-2 | |
Record name | Dimethyl 4-(trifluoromethyl)phthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20471819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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